REACTION_SMILES
|
[C:27](=[O:28])([O-:29])[OH:30].[CH3:43][N:44]([CH3:45])[CH:46]=[O:47].[Cl:32][O-:33].[Cl:36][CH2:37][Cl:38].[Cl:39][CH2:40][CH2:41][Cl:42].[Na+:21].[Na+:22].[Na+:31].[Na+:34].[O-:23][C:24](=[O:25])[O-:26].[OH2:35].[P:16]([Cl:17])([Cl:18])([Cl:19])=[O:20].[SH:1][c:2]1[n:3]([CH3:15])[c:4](=[O:14])[cH:5][c:6](-[c:8]2[n:9][cH:10][n:11][cH:12][cH:13]2)[n:7]1>>[c:2]1([Cl:18])[n:3]([CH3:15])[c:4](=[O:14])[cH:5][c:6](-[c:8]2[n:9][cH:10][n:11][cH:12][cH:13]2)[n:7]1
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
O=C([O-])O
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
CN(C)C=O
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
[O-]Cl
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
ClCCl
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
ClCCCl
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
[Na+]
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
[Na+]
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
[Na+]
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
[Na+]
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
O=C([O-])[O-]
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
O
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
O=P(Cl)(Cl)Cl
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
Cn1c(S)nc(-c2ccncn2)cc1=O
|
Name
|
|
Type
|
product
|
Smiles
|
Cn1c(Cl)nc(-c2ccncn2)cc1=O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |